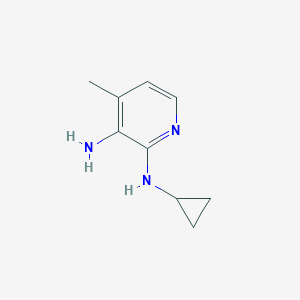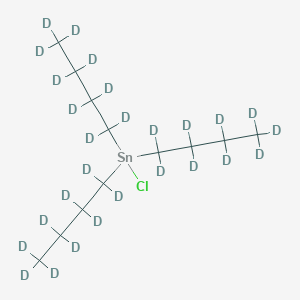
三丁基氯化锡-d27
描述
Tributyltin chloride (TBTCl) is an organotin compound that has been used in a variety of applications, including as a biocide and antifouling agent in marine paints, wood preservatives, and plastics. It is also used in some agricultural and industrial processes. TBTCl has been shown to have toxic effects on aquatic organisms, including fish, shellfish, and algae, and is thus considered a pollutant of aquatic ecosystems. The compound is a colorless liquid with a sweet odor, and is soluble in both water and organic solvents.
科学研究应用
环境修复和降解
三丁基氯化锡 (TBT) 因其在环境中的持久性和毒性影响(尤其是在水生生态系统中)而受到关注。研究探索了河口沉积物中 TBT 的降解,重点关注特定细菌在减轻其毒性中的作用。一项研究强调了细菌 Aeromonas molluscorum Av27 在降解 TBT 中的潜力,表明在该细菌存在的情况下 TBT 降解显着增强。这一发现强调了利用特定细菌菌株对受 TBT 污染的环境进行生物修复的可能性(Cruz 等,2014)。
对水生生物的影响
研究表明,TBT 对各种水生生物可能产生有害影响。例如,对暴露于环境相关浓度 TBT 的热带爪蟾胚胎的研究揭示了显着的发育和形态异常,表明 TBT 对该物种具有高毒性(Guo 等,2010)。另一项研究重点关注日本比目鱼,结果表明,暴露于 TBT-d27 会导致一种特定 TBT 结合蛋白的浓度增加,这可能在鱼对 TBT 暴露的反应中起关键作用(Nassef 等,2011)。
对哺乳动物的毒理影响
TBT 对哺乳动物系统毒理作用的研究也很广泛。研究表明,TBT 可导致雌性大鼠肝脏和胰腺的肥胖和代谢功能障碍,表明其内分泌干扰特性及其损害代谢健康的潜力(Bertuloso 等,2015)。另一项研究重点关注 TBT 对小鼠胸腺细胞的免疫毒理作用,揭示了氧化应激、线粒体膜去极化和半胱天冬酶激活等机制促成了 TBT 诱导的毒性(Sharma 和 Kumar,2014)。
对生殖健康的影响
TBT 对生殖健康的影响一直是研究的重要领域。一项针对在怀孕期间接触三丁基氯化锡的 Sprague-Dawley 大鼠的研究报告了以下影响:母体体重增加减少、植入后损失增加、窝仔数量减少以及胎儿骨骼骨化延迟,阐明了怀孕期间接触 TBT 的潜在风险(Adeeko 等,2003)。
作用机制
Target of Action
Tributyltin chloride-d27, a variant of the organotin compound Tributyltin (TBT), primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha in humans . These receptors play crucial roles in regulating gene expression and are involved in cellular differentiation and proliferation.
Mode of Action
Tributyltin chloride-d27 interacts with its targets, leading to alterations in a range of reproductive, developmental, and metabolic pathways . Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .
Biochemical Pathways
The compound affects various biochemical pathways. It induces oxidative stress, leading to mitochondrial membrane depolarization and caspase-3 activation . This results in apoptosis, a form of programmed cell death. The compound also significantly raises intracellular Ca2+ levels , which can further influence various cellular processes.
Result of Action
The molecular and cellular effects of Tributyltin chloride-d27’s action include the induction of apoptosis and alterations in gene expression . These changes can have significant effects on the organism’s reproductive, developmental, and metabolic functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tributyltin chloride-d27. For instance, the compound is known to be highly toxic and resistant to natural degradation in water . It adheres to bed sediments in aquatic environments, where it can remain and be released for up to 30 years .
安全和危害
Tributyltin chloride-d27 is classified as dangerous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
TBT-d27, like its parent compound TBT, interacts with various biomolecules within the cell. It has been found to interact with nuclear receptors such as the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These interactions can alter the normal biochemical reactions within the cell, leading to various physiological effects .
Cellular Effects
TBT-d27 has been shown to have significant effects on various types of cells. For instance, it has been reported to induce apoptosis in murine thymocytes . It also disrupts aortic vascular reactivity and increases reactive oxygen species production in female rats . These effects are believed to be mediated through its interactions with various cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of TBT-d27 involves its binding interactions with biomolecules such as RXR and PPARγ . This can lead to changes in gene expression and enzyme activation or inhibition . For example, TBT can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TBT-d27 can change over time. For instance, it has been observed that TBT-induced responses occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . This suggests that the effects of TBT-d27 can vary depending on the duration of exposure and the concentration of the compound .
Dosage Effects in Animal Models
In animal models, the effects of TBT-d27 can vary with different dosages. For instance, exposure to TBT in rats has been shown to cause diabetes with decreased insulin secretion . Moreover, it has been reported that TBT-d27 exposure at noncytotoxic doses disrupts pancreatic β-cell function in vitro and in vivo .
Metabolic Pathways
TBT-d27 is involved in various metabolic pathways. As mentioned earlier, it can be metabolized by CYP450 enzymes to dibutyl- and monobutyltin . This suggests that TBT-d27 can interact with various enzymes and cofactors within the cell, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout the cell .
Subcellular Localization
The subcellular localization of TBT-d27 is not well studied. Given its ability to interact with nuclear receptors such as RXR and PPARγ, it is likely that it can localize to the nucleus
属性
IUPAC Name |
chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1/i3*1D2,2D3,3D2,4D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFWCDSFPMHHS-FMYBXEBSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481426 | |
| Record name | Tributyltin chloride-d27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257647-76-9 | |
| Record name | Tributyltin chloride-d27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
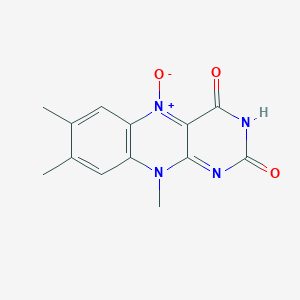

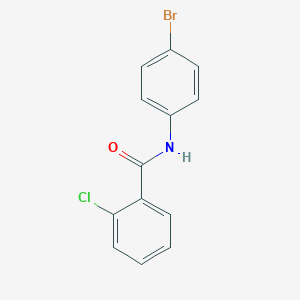



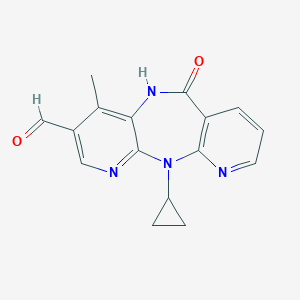
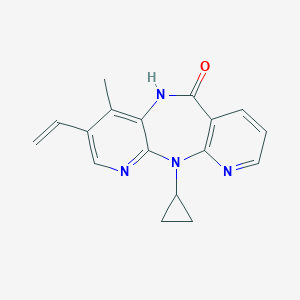
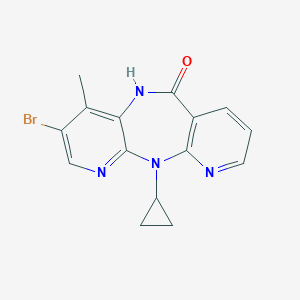

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)

